beta-D-Glucose pentaacetate
Overview
Description
Beta-D-Glucose pentaacetate: is an organic compound derived from glucose. It is a pentaacetate ester of beta-D-glucose, meaning that all five hydroxyl groups of the glucose molecule are acetylated. This compound is often used in organic synthesis and biochemical research due to its stability and reactivity.
Mechanism of Action
Target of Action
Beta-D-Glucose Pentaacetate primarily targets pancreatic islets, specifically the beta cells . These cells play a crucial role in the regulation of glucose metabolism by secreting insulin, a hormone that lowers blood glucose levels .
Mode of Action
This compound interacts with its targets by stimulating insulin release . This interaction results in an increased secretory response to L-leucine, an essential amino acid .
Biochemical Pathways
The compound affects the glucose metabolism pathway, leading to an increase in insulin secretion . This effect is achieved through the closure of ATP-sensitive K+ channels in the plasma membrane, which depolarizes the beta cells, stimulates Ca2+ influx, and increases the cytosolic concentration of free Ca2+ . This process triggers the exocytosis of insulin granules .
Result of Action
The primary molecular effect of this compound’s action is the increased secretion of insulin . This leads to a decrease in blood glucose levels, which is beneficial for both diabetic and normal rats .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of L-leucine enhances the compound’s ability to stimulate insulin secretion . Additionally, the compound’s anomerization, a process that involves the interconversion between different anomeric forms, can be promoted by imidazole in both organic solutions and solid state at room temperature .
Biochemical Analysis
Biochemical Properties
Beta-D-Glucose pentaacetate interacts with various enzymes and proteins in biochemical reactions. For instance, in pancreatic islets, the secretory response to L-leucine is increased by this compound, leading to an increase in insulin secretion .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Glucose pentaacetate can be synthesized by acetylating beta-D-glucose. The typical method involves reacting beta-D-glucose with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is usually carried out in an organic solvent like pyridine or dichloromethane at room temperature. The product is then purified by recrystallization from ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucose pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield beta-D-glucose and acetic acid.
Oxidation: It can be oxidized to form gluconic acid derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Oxidation: Carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the acetyl groups under mild conditions
Major Products:
Hydrolysis: Beta-D-glucose and acetic acid.
Oxidation: Gluconic acid derivatives.
Substitution: Depending on the nucleophile used, various substituted glucose derivatives can be formed.
Scientific Research Applications
Beta-D-Glucose pentaacetate has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other glucose derivatives and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential to stimulate insulin release and its role in diabetes research.
Industry: Utilized in the production of biodegradable polymers and as a phase-selective gelator for oil spill recovery .
Comparison with Similar Compounds
Alpha-D-Glucose pentaacetate: Similar in structure but differs in the anomeric configuration.
Beta-D-Galactose pentaacetate: Another pentaacetate ester but derived from galactose.
Beta-D-Glucose pentabenzoate: Similar ester but with benzoate groups instead of acetate.
Uniqueness: Beta-D-Glucose pentaacetate is unique due to its specific anomeric configuration and the presence of acetyl groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-IBEHDNSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | beta-D-Glucose pentaacetate | |
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Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
454.00 to 456.00 °C. @ 760.00 mm Hg | |
Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.5 mg/mL at 18 °C | |
Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
604-69-3, 3891-59-6 | |
Record name | β-D-Glucose pentaacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-D-Glucose pentaacetate | |
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Record name | β-D-glucose pentaacetate | |
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Record name | .BETA.-D-GLUCOSE PENTAACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V833P95COC | |
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Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135 °C | |
Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mechanism of action of β-D-Glucose pentaacetate on insulin secretion?
A1: β-D-Glucose pentaacetate has been shown to stimulate insulin release from pancreatic islets, particularly in the presence of low glucose concentrations [, ]. While the exact mechanism is not fully elucidated, research suggests a dual mode of action. Firstly, the compound seems to interact with a stereospecific receptor on pancreatic β-cells, with a preference for the configuration at the C1 position, shared by β-D-glucose pentaacetate and α-L-glucose pentaacetate []. Secondly, the metabolic response to the glucose moiety of the ester also appears to play a role []. This is supported by the observation that β-D-glucose pentaacetate increases the ratio of D-[U-14C]glucose oxidation to D-[5-3H]glucose utilization, indicating an impact on glucose metabolism [].
Q2: Can you describe the structural characteristics of β-D-Glucose pentaacetate?
A2: β-D-Glucose pentaacetate (C16H22O11) is a derivative of β-D-glucose where all five hydroxyl groups are acetylated. Its molecular weight is 390.34 g/mol. While the provided research papers do not delve into detailed spectroscopic data, they confirm the structure through standard characterization techniques such as MS, 1H NMR, and 13C NMR [].
Q3: Are there any known applications of β-D-Glucose pentaacetate beyond its potential as an insulinotropic agent?
A3: β-D-Glucose pentaacetate has been investigated for its potential use as a food additive. Studies explored its subacute toxicity [] and absorption, and metabolism [] to assess its safety and suitability for food applications.
Q4: What methods are used to synthesize β-D-Glucose pentaacetate?
A4: β-D-Glucose pentaacetate can be synthesized through various methods. One approach utilizes the reaction of phenolic aglycones with acetobromo-α-D-glucose or β-D-glucose pentaacetate []. Another method involves the lipase-catalyzed hydrolysis of β-D-glucose pentaacetate, allowing for the preparation of other glucose esters like glucose-2,3,4,6-tetraacetate, glucose triacetate, and glucose-4,6-diacetate [].
Q5: Is there any research on the environmental impact of β-D-Glucose pentaacetate?
A5: Currently, the provided research articles do not provide information regarding the environmental impact and degradation of β-D-Glucose pentaacetate [, , , , , , , , , , ]. Further research is needed to understand its potential ecological effects and explore strategies for mitigation.
Q6: Has β-D-Glucose pentaacetate been studied using computational chemistry approaches?
A6: The provided research papers do not offer insights into the use of computational chemistry and modeling, such as simulations, calculations, or QSAR models, for studying β-D-Glucose pentaacetate [, , , , , , , , , , ]. Utilizing such techniques could be beneficial for exploring its interactions with target receptors, understanding its structure-activity relationship, and potentially designing novel derivatives with improved efficacy and safety profiles.
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